REACTION_CXSMILES
|
C([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9]1[S:10][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:12][N:13]=1)(C)(C)C>C(O)(C(F)(F)F)=O.ClCCl>[C:14]1([C:11]2[S:10][C:9]([NH:8][CH2:7][C:6]([OH:20])=[O:5])=[N:13][N:12]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
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Name
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(5-phenyl-[1,3,4]thiadiazol-2-ylamino)-acetic acid tert-butyl ester
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Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CNC=1SC(=NN1)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |